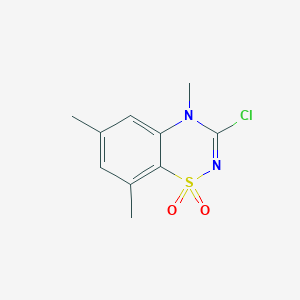

3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

Description

3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a benzothiadiazine dioxide derivative characterized by a chloro substituent at position 3 and methyl groups at positions 4, 6, and 6. The compound’s sulfur dioxide moiety and halogen substituents are critical to its dipole interactions, solubility, and stability, as seen in related derivatives .

Properties

Molecular Formula |

C10H11ClN2O2S |

|---|---|

Molecular Weight |

258.73 g/mol |

IUPAC Name |

3-chloro-4,6,8-trimethyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |

InChI |

InChI=1S/C10H11ClN2O2S/c1-6-4-7(2)9-8(5-6)13(3)10(11)12-16(9,14)15/h4-5H,1-3H3 |

InChI Key |

AMMJKCPIZLBOEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NS2(=O)=O)Cl)C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Intermediate Preparation

The synthesis typically begins with appropriately substituted benzenesulfonyl chlorides or ketals derived from acetophenone derivatives bearing methyl groups at the 4, 6, and 8 positions. Directed ortho-lithiation is used to introduce sulfonyl chloride groups ortho to the methyl substituents, enabling subsequent ring closure.

- Example : Ortho-lithiation of 4,6,8-trimethylacetophenone ketal followed by reaction with chlorosulfonyl chloride yields 2-(chlorosulfonyl)-4,6,8-trimethylbenzene intermediates.

Cyclization to Benzothiadiazine Dioxide Core

Cyclization is achieved by reacting the sulfonyl chloride intermediate with hydrazine monohydrate or acetohydrazide under controlled acidic or neutral conditions, resulting in the formation of the benzothiadiazine ring system.

Method A : Hydrazine monohydrate is added dropwise to the sulfonyl chloride intermediate in tetrahydrofuran at 10–15°C, followed by reflux for several hours. The reaction mixture is then acidified and extracted to isolate the benzothiadiazine dioxide compound.

Method B : Acetohydrazide is reacted with the sulfonyl chloride intermediate in isopropanol at ambient temperature, followed by acid-catalyzed cyclization to yield the target heterocycle.

These methods yield the 4-methyl substituted benzothiadiazine dioxides in moderate to good yields (50-70%) depending on reaction conditions and purification steps.

Chlorination at Position 3

Selective chlorination at the 3-position is performed either before or after ring closure depending on the synthetic route. Chlorine gas bubbling into a solution of the intermediate under ice bath conditions is a common method to introduce the chlorine atom selectively.

- Chlorination is typically conducted in dichloromethane with controlled temperature to avoid over-chlorination or decomposition.

Methylation of Aromatic Positions

Methyl groups at positions 4, 6, and 8 are introduced either by starting with methyl-substituted precursors or by methylation reactions during intermediate stages.

Alkylation using methyl iodide under basic conditions (e.g., potassium tert-butoxide in DMF) can be applied to introduce methyl groups on nitrogen or carbon atoms if necessary.

The methyl groups on the aromatic ring are usually present from the starting materials (e.g., methylated acetophenone derivatives) to ensure regioselectivity.

Reduction and Further Functionalization

Reduction of the C=N double bond in the benzothiadiazine ring can be performed using sodium borohydride in acidic media or catalytic hydrogenation with Pd/C under hydrogen atmosphere, yielding dihydro derivatives if required.

- Reductive alkylation with aldehydes in the presence of Pd/C allows for N-alkylation at specific positions, expanding the compound’s functional diversity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ortho-lithiation | n-BuLi, chlorosulfonyl chloride | -78°C to 0°C | 1-2 h | 60-75 | Formation of sulfonyl chloride intermediate |

| Cyclization (Method A) | Hydrazine monohydrate, THF, reflux | 10-15°C then reflux | 4 h | 55-65 | Acidification and extraction post reaction |

| Cyclization (Method B) | Acetohydrazide, iPrOH, acid catalysis | Room temp | 2-3 h | 50-60 | Alternative cyclization route |

| Chlorination | Cl2 gas, DCM, ice bath | 0-5°C | 30-60 min | 50-70 | Selective chlorination at position 3 |

| Reduction | NaBH4, TFA, DCM | 0-5°C | 1-2 h | 80-90 | Reduction of C=N double bond |

| Reductive Alkylation | Aldehydes, Pd/C, H2 (10 bar), THF, AcOH | 25°C | 24-48 h | 35-50 | N-alkylation at position 3 |

Structural Confirmation and Characterization

- NMR Spectroscopy : Detailed ^1H and ^13C NMR studies confirm the substitution pattern, ring closure, and oxidation state of the benzothiadiazine dioxide.

- Melting Point : Crystalline products typically exhibit sharp melting points (e.g., 206-207 °C for chlorinated derivatives).

- Mass Spectrometry and IR : Confirm molecular weight and presence of sulfonyl and chlorine groups.

- DFT Calculations : Support the structural assignments and electronic properties of the synthesized compounds.

Summary of Research Findings

- The synthetic routes to 3-chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide are well-established, involving directed ortho-lithiation, sulfonyl chloride formation, cyclization with hydrazine derivatives, and selective chlorination.

- Alkylation and reduction steps allow further functionalization and tuning of pharmacological properties.

- Yields vary depending on the method but are generally moderate to good, with purification by crystallization or chromatography.

- The compound and its derivatives have been studied for biological activity, including anxiolytic effects and K(ATP) channel modulation, underscoring the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or thiols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

Substitution Reactions: Products include various substituted benzothiadiazines depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include amines and thiols.

Scientific Research Applications

3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as aldose reductase, by binding to the active site and preventing substrate access . Additionally, it may modulate ion channels or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and properties of 3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide and its analogs:

Pharmacological and Reactivity Profiles

- Electronic Effects : The chloro substituent at position 3 in the target compound withdraws electron density, enhancing electrophilic reactivity. This is comparable to 3-Chloro-6-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide, where halogen substituents similarly influence regioselectivity .

- Biological Activity : While Diazoxide and Hydrochlorothiazide are established drugs, the target compound’s trimethylation may alter its mechanism. For example, Hydrochlorothiazide’s sulfonamide group is critical for diuretic action, whereas methyl groups in the target compound may shift activity toward antihypertensive or hypoglycemic effects, as seen in 3-Methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide derivatives .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide?

The synthesis typically involves multi-step reactions starting with heterocyclic ring formation, followed by halogenation and alkylation. For example, analogous benzothiadiazine derivatives are synthesized via condensation of aminothiophenol derivatives with chloroacetic acid under alkaline conditions . Chlorination steps often use reagents like N-chlorosuccinimide (NCS) in inert solvents (e.g., CCl₄) under reflux . Reaction optimization includes controlling substituent positions through regioselective alkylation and protecting-group strategies to avoid undesired side products .

Q. How is the structural characterization of this compound validated?

X-ray crystallography is the gold standard for confirming molecular geometry. For similar compounds, single-crystal diffraction data (e.g., bond lengths, angles, and torsion angles) are analyzed using programs like SHELX-90, with phase annealing methods improving resolution for larger structures . Spectroscopic techniques such as ¹H/¹³C NMR and FTIR are used to confirm functional groups, while mass spectrometry verifies molecular weight .

Q. What are the key physicochemical properties of this compound?

Key properties include solubility in polar aprotic solvents (e.g., DMSO, DMF), thermal stability (assessed via TGA/DSC), and logP values (calculated or experimentally determined via HPLC) to predict bioavailability. Crystallographic data for analogs suggest a fused bicyclic system with chair or sofa conformations in the thiadiazine ring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate its reactivity and biological interactions?

Density Functional Theory (DFT) calculations reproduce experimental data (e.g., bond angles, electronic spectra) and predict reactive sites. Molecular docking studies with target proteins (e.g., CK2 kinase, bacterial gyrase) identify binding affinities and interaction modes. For example, derivatives of benzothiadiazine show inhibitory activity against bacterial biofilms and resistance proteins, with binding energies calculated using AutoDock or similar software .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell line variability, compound purity). Systematic validation includes:

Q. How are regioselectivity challenges managed during substitution reactions?

Regioselective methylation or chlorination is achieved through steric and electronic control. For example, bulky substituents at specific positions (e.g., 3-methylbenzylthio groups) direct electrophilic attacks to less hindered sites . Solvent polarity and temperature also influence reaction pathways, as seen in the synthesis of 6-bromo-3,3-dichloro derivatives .

Q. What methodologies assess its potential as a therapeutic agent?

- In vitro assays : Minimum inhibitory concentration (MIC) tests against pathogenic bacteria (e.g., Staphylococcus aureus) and biofilm inhibition concentration (BIC₅₀) measurements .

- In silico ADMET profiling : Prediction of absorption, toxicity, and metabolic stability using tools like SwissADME .

- Mechanistic studies : Fluorescence polarization assays to evaluate kinase inhibition or ROS generation in cancer cell lines .

Methodological Notes

- Synthetic Optimization : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) to prevent oxidation during halogenation .

- Crystallization : Recrystallize from ethanol or ethyl acetate to obtain high-purity single crystals for XRD .

- Bioactivity Validation : Include positive controls (e.g., known kinase inhibitors) and triplicate experiments to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.